molecular formula C8H8O2S2 B154143 Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione CAS No. 129679-53-4

Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione

Cat. No. B154143
M. Wt: 200.3 g/mol
InChI Key: NOAWTNPDQKYIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, also known as Furan-2-thioxo-3,4-dihydro-1,4-etheno-2H-furo[3,4-c]furan-2-one, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the furo-furan class of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione is its potential for use in scientific research. It has been found to exhibit a wide range of biological activities, making it a promising compound for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione involves the reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with Lawesson's reagent. This reaction leads to the formation of the desired compound in good yields.

Scientific Research Applications

Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

129679-53-4

Product Name

Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dithione

InChI

InChI=1S/C8H8O2S2/c11-7-5-3-1-2-4(10-7)6(5)8(12)9-3/h3-6H,1-2H2

InChI Key

NOAWTNPDQKYIKX-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1OC3=S)C(=S)O2

Canonical SMILES

C1CC2C3C(C1OC3=S)C(=S)O2

synonyms

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, dihydro-

Origin of Product

United States

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